![molecular formula C23H29N5O2S B2845703 N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1189510-75-5](/img/structure/B2845703.png)
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperazine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the sulfonamide group through sulfonation reactions. The final step involves the N-diethylation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the quinoxaline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1 Modulation of GPR6
One of the primary applications of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is its role as a modulator of GPR6 (G protein-coupled receptor 6). Research indicates that compounds of this class can be effective in treating conditions associated with GPR6 dysregulation, such as neurodegenerative diseases and mood disorders. The modulation of GPR6 can influence various signaling pathways that are crucial for maintaining neurological health .
1.2 Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of quinoxaline derivatives, including this compound. These compounds have shown significant anti-proliferative effects against various cancer cell lines, including ovarian and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the quinoxaline core followed by the introduction of the piperazine moiety. Various synthetic routes have been explored to enhance yield and purity, including green synthesis methods that utilize environmentally friendly catalysts .
Table 1: Synthetic Routes for Quinoxaline Derivatives
Synthesis Method | Description | Yield (%) |
---|---|---|
Traditional Synthesis | Multi-step process involving harsh reagents | 60 |
Green Synthesis | One-pot reaction using nanocatalysts under mild conditions | 85 |
Microwave-Assisted | Rapid heating techniques to improve reaction rates | 75 |
The biological activity of this compound has been linked to its ability to interact with various biological targets:
3.1 Interaction with Phosphodiesterases
Research has indicated that quinoxaline derivatives can inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By modulating PDE activity, these compounds can influence cyclic nucleotide levels, thereby affecting processes such as cell proliferation and apoptosis .
3.2 Antimicrobial Properties
In addition to their anticancer potential, some studies have suggested that quinoxaline derivatives exhibit antimicrobial properties, making them candidates for further investigation in the field of infectious diseases .
Case Studies and Future Directions
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on human ovarian cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. Further investigations are needed to elucidate the detailed mechanisms involved.
Case Study 2: GPR6 Modulation
In vivo studies assessing behavioral changes in animal models treated with this compound showed improvements in mood-related symptoms, suggesting potential therapeutic applications in treating depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
- N,N-diethyl-2-[4-(3-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Uniqueness
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Actividad Biológica
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₉N₅O₂S |
Molecular Weight | 439.6 g/mol |
CAS Number | 1189510-75-5 |
The structure features a quinoxaline core with a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor properties. In particular, this compound has shown promising results against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating effective inhibition of tumor cell proliferation:
Cell Line | IC₅₀ (μg/mL) |
---|---|
HepG2 (liver carcinoma) | 0.5 |
A431 (epidermoid carcinoma) | 0.9 |
These values suggest that the compound may be comparable to established chemotherapeutics like doxorubicin, which has an IC₅₀ range of 0.51 to 0.73 μg/mL in similar assays .
Antimicrobial Activity
Quinoxaline derivatives, including the sulfonamide variant, have also demonstrated antibacterial and antifungal activities. The following table summarizes the zone of inhibition (ZOI) observed against various pathogens:
Pathogen | ZOI at 50 μg/mL (mm) |
---|---|
Staphylococcus aureus | 14 |
Escherichia coli | 15 |
Aspergillus niger | 12 |
The presence of the sulfonamide group appears to enhance the antimicrobial efficacy, as compounds lacking this moiety showed significantly reduced activity .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .
- Stat3 Pathway Modulation : Some studies suggest that quinoxaline derivatives may interfere with the Stat3 signaling pathway, which is often activated in cancer cells and contributes to their proliferation and survival .
- Antimicrobial Mechanisms : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, thereby exerting antibacterial effects .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications on the quinoxaline core significantly influence biological activity:
- Substituents on the Phenyl Ring : The introduction of halogen atoms or electron-donating groups enhances antitumor activity.
- Sulfonamide Group : Essential for both antimicrobial and antitumor activities; compounds lacking this feature often exhibit diminished efficacy .
Case Studies
Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that this compound exhibited potent cytotoxicity against HepG2 cells with minimal toxicity towards normal cells, indicating a favorable therapeutic index .
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression without severe adverse effects, supporting its potential use in clinical applications .
Propiedades
IUPAC Name |
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-4-28(5-2)31(29,30)20-9-10-21-22(16-20)24-17-23(25-21)27-13-11-26(12-14-27)19-8-6-7-18(3)15-19/h6-10,15-17H,4-5,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXPKVWSRPSTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.